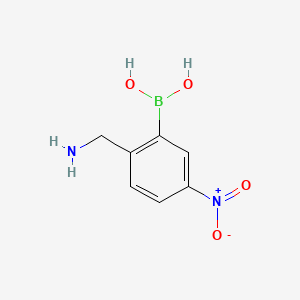

2-(Aminomethyl)-5-nitrophenylboronic acid

描述

2-(Aminomethyl)-5-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling. The presence of both an amino group and a nitro group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-nitrophenylboronic acid typically involves the nitration of a phenylboronic acid derivative followed by the introduction of an aminomethyl group. One common method involves the nitration of phenylboronic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitrophenylboronic acid is then subjected to a reductive amination reaction using formaldehyde and a suitable reducing agent, such as sodium cyanoborohydride, to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-(Aminomethyl)-5-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic acid group can participate in Suzuki coupling reactions with halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Biaryl compounds.

科学研究应用

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-(Aminomethyl)-5-nitrophenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd(0) catalyst, KCO, DMF, 80°C |

| 3-Nitrophenylboronic acid | 75 | Pd(0) catalyst, KCO, DMF, 80°C |

| Phenylboronic acid | 90 | Pd(0) catalyst, KCO, DMF, 80°C |

The use of this compound in such reactions demonstrates its effectiveness as a coupling partner due to its functional groups that facilitate nucleophilic attack and stabilization of intermediates.

Functionalization of Peptides

The compound has also been utilized for functionalizing synthetic peptides through solid-phase and solution-phase chemistries. A study reported successful alkylation of peptides using boronic acids, including this compound, achieving yields that support its application in peptide synthesis.

Case Study: Peptide Functionalization

- Method : Solution-phase alkylation with o-(bromomethyl)phenylboronic acid.

- Yield : Approximately 16% for model reactions.

- Significance : This method allows for the incorporation of boronic acids into peptides without harsh conditions that could degrade sensitive structures .

Glycoproteomics Analysis

Boronic acids are known for their ability to interact with diols, making them valuable in glycoproteomics. The affinity of boronic acids for glycoproteins enables their use in enrichment techniques during mass spectrometry analysis.

Table 2: Binding Affinities of Boronic Acids with Glycans

| Boronic Acid | Binding Constant (M) | pH Condition |

|---|---|---|

| Benzoboroxole | 606 | Neutral |

| Phenylboronic acid | 79 | Neutral |

| This compound | TBD | TBD |

This application highlights the compound's potential in biochemical research and diagnostics .

Hydrogels Formation

Recent studies have explored the use of boronic acids in creating dynamic covalent hydrogels. These materials can be cross-linked using plant-derived polyphenols, offering biodegradable options for drug delivery systems.

Case Study: Injectable Hydrogels

作用机制

The mechanism of action of 2-(Aminomethyl)-5-nitrophenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the amino and nitro groups, making it less versatile in certain reactions.

2-(Aminomethyl)phenylboronic acid: Similar structure but without the nitro group, affecting its reactivity and applications.

5-Nitrophenylboronic acid: Lacks the aminomethyl group, limiting its use in certain synthetic applications.

Uniqueness

2-(Aminomethyl)-5-nitrophenylboronic acid is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions and applications. This dual functionality allows for a broader range of synthetic and research applications compared to its simpler analogs.

生物活性

2-(Aminomethyl)-5-nitrophenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a therapeutic agent in cancer treatment. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and its applications in various fields.

- Molecular Formula : CHBNO

- Molecular Weight : 204.19 g/mol

- CAS Number : 20964-55-0

The biological activity of this compound largely stems from its ability to form coordinate covalent bonds with nucleophilic structures within biological systems. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound has shown promise in inhibiting specific enzymes involved in disease pathways, which can lead to reduced disease progression.

Biological Activity Overview

The following sections summarize the biological activities observed for this compound based on recent studies.

1. Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as inhibitors for various enzymes. For example:

- Proteasome Inhibition : Compounds with boronic acid functionality have been identified as proteasome inhibitors, which are critical in cancer therapy due to their role in regulating protein degradation and cell cycle progression .

- Tyrosine Kinase Inhibition : Studies have shown that this compound can inhibit tyrosine kinases, which are often overactive in cancers .

2. Anticancer Activity

The compound has been investigated for its anticancer properties across several studies:

- Cell Viability Assays : In vitro studies using human prostate cancer cell lines (e.g., PC-3 and LAPC-4) demonstrated that this compound exhibits significant anti-proliferative effects. The compound was administered at varying concentrations over different incubation periods, revealing dose-dependent cytotoxicity .

- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometric analyses indicated that treated cells exhibited increased annexin V staining, a marker of early apoptosis .

3. Case Studies and Clinical Relevance

Recent research has highlighted the potential of this compound as a candidate for boron neutron capture therapy (BNCT):

- BNCT Applications : As a boron-containing compound, it can be utilized in BNCT for targeting tumor cells selectively while sparing normal tissues. This approach is particularly relevant for treating high-grade gliomas and other resistant tumors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-Amino-4-morpholino-1,3,5-triazine | Antitumor activity | Similar structure with triazine core |

| Bortezomib | Proteasome inhibitor | First boron-containing anticancer drug |

| Hydroxymethylpentamethylmelamine | Antitumor properties | Hydroxylated metabolite |

属性

IUPAC Name |

[2-(aminomethyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZXZUOCPVLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675155 | |

| Record name | [2-(Aminomethyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-83-8 | |

| Record name | [2-(Aminomethyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。